Myristyl Acetate

Cosmetic formulation Emollient Regulatory safety

Myristyl Acetate (CAS 638-59-5, also known as tetradecyl acetate) is a C14 straight-chain fatty alcohol ester derived from myristyl alcohol (tetradecanol) and acetic acid. In the cosmetic and personal care industry, it is classified as a skin-conditioning emollient that imparts a soft, smooth, and lubricious feel to formulations.

Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
CAS No. 638-59-5
Cat. No. B107315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristyl Acetate
CAS638-59-5
Synonyms1-Tetradecyl 1-Acetate;  1-Tetradecyl Acetate;  Acetic Acid Tetradecan-1-yl Ester;  Myristyl Acetate;  Tetradecanol Acetate;  n-Tetradecyl Acetate
Molecular FormulaC16H32O2
Molecular Weight256.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC(=O)C
InChIInChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-15H2,1-2H3
InChIKeyIOUUIFSIQMVYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myristyl Acetate (CAS 638-59-5) for Cosmetic Emolliency and Pheromone Research: Baseline Procurement Guide


Myristyl Acetate (CAS 638-59-5, also known as tetradecyl acetate) is a C14 straight-chain fatty alcohol ester derived from myristyl alcohol (tetradecanol) and acetic acid . In the cosmetic and personal care industry, it is classified as a skin-conditioning emollient that imparts a soft, smooth, and lubricious feel to formulations [1]. Myristyl acetate belongs to the family of long-chain alkyl acetates (C14–C18), a group functionally and regulatorily distinct from shorter-chain alkyl acetates (C1–C9) that are primarily used as solvents or fragrance ingredients [2]. In the life sciences and agricultural sectors, myristyl acetate is documented as a sex pheromone component produced by female insects of species such as Ctenopseustis obliquana (brownheaded leafroller moth) and as an anti-aphrodisiac pheromone in Lygus hesperus (western tarnished plant bug), enabling its use in integrated pest management strategies [3].

Myristyl Acetate Procurement: Why Generic Substitution with Other Alkyl Acetates or Fatty Esters Fails in Formulation and Research


Long-chain alkyl acetates such as myristyl acetate cannot be interchangeably substituted with shorter-chain analogs (e.g., nonyl acetate, C9) or other fatty esters (e.g., myristyl myristate, myristyl propionate) without compromising formulation performance, sensory profile, or biological activity. The Cosmetic Ingredient Review (CIR) Expert Panel has explicitly categorized alkyl acetates into two functionally distinct groups based on chain length: short-chain alkyl acetates (MW 74–160) function as fragrance ingredients and solvents, while long-chain alkyl acetates (MW 186–312) function as skin-conditioning emollients [1]. Substituting myristyl acetate with a short-chain analog would therefore result in a loss of emollient functionality and alter the intended cosmetic effect. Furthermore, the C14 chain length of myristyl acetate occupies a critical position in the structure–activity relationship for sensory perception: C14 (myristyl) esters exhibit intermediate spreading and lubricity characteristics compared to lighter C12 (lauryl) esters, which provide rapid but transient slip, and heavier C16–C18 (cetyl/stearyl) esters, which deliver more occlusive, longer-lasting but potentially heavier after-feel [2]. In agricultural pheromone research, species-specific receptor recognition renders substitution with other alkyl acetates ineffective: myristyl acetate activates distinct olfactory receptor neurons in target pest species that do not respond to C16 or C18 acetate analogs [3]. These chain-length-dependent differences in both physicochemical and biological properties preclude simple interchangeability.

Myristyl Acetate (CAS 638-59-5): Quantitative Differential Evidence for Scientific Selection and Procurement


C14 Chain-Length Differentiation: Myristyl Acetate vs. Shorter-Chain Alkyl Acetates in Cosmetic Function and Metabolism

The CIR Expert Panel classifies alkyl acetates into two distinct functional categories based on molecular weight and chain length. Myristyl acetate (C14, MW 256) falls within the long-chain alkyl acetate category (MW range 186–312), whose defined cosmetic function is as a skin-conditioning emollient. In contrast, shorter-chain alkyl acetates (C1–C9, MW range 74–160) function exclusively as fragrance ingredients and solvents [1]. Substituting myristyl acetate with a short-chain analog such as nonyl acetate (C9, MW 186) would result in a complete loss of emollient functionality and fundamentally alter the intended cosmetic performance. Additionally, myristyl acetate hydrolyzes in the skin to myristyl alcohol (C14), a fatty alcohol with well-established skin-conditioning properties and a long history of safe cosmetic use [1].

Cosmetic formulation Emollient Regulatory safety

Sensory Differentiation: Myristyl Acetate in the C12–C18 Chain-Length Spectrum for Skin Feel and Spreadability

While direct head-to-head sensory panel data for myristyl acetate are not available in the open literature, class-level inference from systematic emollient structure–activity studies establishes clear differentiation among alkyl chain lengths. Lauric acid esters (C12) consistently underperform as emollients compared to myristic acid esters (C14) and longer-chain analogs [1]. In controlled panel testing of hexadecyl esters, laurate (C12) produced the lowest End Feel score (10.0 on a 4–20 scale) and lowest Initial Slip (3.0 on a 1–5 scale) among tested fatty acid esters, while myristate (C14) achieved an End Feel score of 17.3 and Initial Slip of 4.3 [1]. Extrapolating this chain-length trend to alkyl acetates, myristyl acetate (C14) is expected to provide superior emollient performance relative to shorter-chain analogs such as nonyl acetate (C9) and lauryl acetate (C12), while offering lighter, less occlusive skin feel compared to longer-chain cetyl acetate (C16) and stearyl acetate (C18). This C14 position in the chain-length spectrum is further supported by the optimal detergency and foaming performance observed in C12–C14 surfactants, indicating that the myristyl (C14) chain length confers balanced hydrophobic–hydrophilic properties advantageous for formulation compatibility [2].

Sensory evaluation Emollient selection Cosmetic formulation

Pheromone Specificity: Myristyl Acetate vs. Geranylgeranyl Acetate in Lygus hesperus Anti-Aphrodisiac Function

In a direct head-to-head functional study of anti-aphrodisiac pheromones in Lygus hesperus (western tarnished plant bug), myristyl acetate demonstrated efficacy comparable to whole accessory gland homogenate in reducing the attractiveness of virgin females to male courtship [1]. Male-derived seminal fluids contain both myristyl acetate and geranylgeranyl acetate as anti-aphrodisiac components; however, these two compounds exhibit distinct fates and functional roles. Myristyl acetate serves as a direct anti-aphrodisiac signal that is gradually released from the female's gonopore, suppressing male courtship behavior as its concentration declines over time. In contrast, geranylgeranyl acetate is progressively converted in vivo to geranylgeraniol, which counteracts the anti-aphrodisiac effect of myristyl acetate despite lacking inherent attractant properties of its own [1]. This differential stability and metabolic conversion pathway means myristyl acetate provides the primary temporal window of mate-guarding efficacy, whereas geranylgeranyl acetate functions as a precursor to a counter-signal molecule.

Insect pheromone Integrated pest management Chemical ecology

Melting Point Differentiation: Myristyl Acetate (C14) vs. Cetyl Acetate (C16) and Stearyl Acetate (C18) for Formulation Texture and Processing

Physical property data for alkyl acetates reveal a clear chain-length-dependent trend in melting point that directly impacts formulation texture and processing requirements. Myristyl acetate (C14) has a reported melting point of 14°C , existing as a clear colorless liquid at room temperature (typically 20–25°C). In contrast, cetyl acetate (C16) exhibits a melting point range of 18.5–24.2°C, and stearyl acetate (C18) melts at 34.5°C [1]. This 20.5°C difference in melting point between myristyl acetate and stearyl acetate is substantial for formulation handling: myristyl acetate remains a free-flowing liquid at standard ambient processing temperatures, eliminating the need for pre-heating or heated transfer lines during manufacturing. The liquid state at room temperature of myristyl acetate also facilitates cold-process formulation and reduces energy input during batch preparation compared to the waxy-solid cetyl and stearyl acetates, which require melting prior to incorporation into oil phases.

Physical property Formulation stability Emollient selection

Comedogenicity Rating: Myristyl Acetate (Score 2/5) as a Moderate-Risk Emollient for Acne-Prone Formulations

Myristyl acetate carries a comedogenicity rating of 2 on a standardized scale of 0 (totally non-comedogenic) to 5 (highly comedogenic), as documented in cosmetic ingredient databases [1]. This places myristyl acetate in a moderate-risk category for pore-clogging potential relative to other fatty esters commonly used as emollients. For context, isopropyl myristate (a structurally related C14 ester of myristic acid with isopropanol) is widely recognized as having a comedogenicity rating of 3–4 on the same scale. The lower comedogenicity rating of myristyl acetate (2 vs. 3–4) suggests it may present a reduced risk of exacerbating acne or follicular occlusion compared to isopropyl myristate when incorporated into leave-on formulations for facial application. This differentiation is particularly relevant for formulators developing products targeted at combination or mildly acne-prone skin types, where the emollient selection must balance skin-conditioning benefits against comedogenic potential.

Comedogenicity Non-comedogenic formulation Acne-prone skin

Myristyl Acetate (CAS 638-59-5): Evidence-Backed Industrial and Research Application Scenarios for Targeted Procurement


Cold-Process and Energy-Efficient Cosmetic Formulations Requiring Liquid Emollients

Myristyl acetate (MP 14°C) remains a free-flowing liquid at standard ambient manufacturing temperatures (20–25°C), whereas cetyl acetate (MP 18.5–24.2°C) and stearyl acetate (MP 34.5°C) require pre-heating or heated handling equipment during processing . This property makes myristyl acetate the preferred choice for cold-process formulations, low-energy manufacturing operations, and facilities lacking heated oil-phase tanks. Formulators can incorporate myristyl acetate directly into the oil phase without the energy expenditure and processing time required to melt waxy C16 or C18 acetate alternatives. The liquid state also facilitates uniform dispersion in emulsions and reduces the risk of recrystallization during cooling phases of production .

Balanced Sensory Profile Development for Leave-On Skincare and Body Lotions

Formulators seeking an emollient that provides good slip and end-feel without the inadequate performance of C12 (lauryl) esters or the heavy, occlusive sensation of C16–C18 esters should select myristyl acetate. Class-level sensory data from hexadecyl ester studies demonstrate that C12 laurate esters achieve an End Feel score of only 10.0/20 and Initial Slip of 3.0/5, substantially underperforming C14 myristate esters (End Feel 17.3/20, Initial Slip 4.3/5) [1]. Myristyl acetate occupies this optimal C14 chain-length position, offering the slip and lubricity characteristic of myristyl-derived esters while maintaining a lighter, less waxy after-feel than longer-chain cetyl or stearyl acetates. This balanced sensory profile makes myristyl acetate particularly well-suited for daily-use body lotions, facial moisturizers, and hand creams where a non-greasy, pleasant skin feel is critical to consumer acceptance [1].

Acne-Conscious and Combination-Skin Cosmetic Formulations Requiring Lower Comedogenic Risk

Myristyl acetate carries a comedogenicity rating of 2 out of 5, positioning it as a moderate-risk emollient that may offer reduced pore-clogging potential relative to isopropyl myristate (rating 3–4/5) and certain other fatty esters [2]. Formulators developing facial moisturizers, serums, or makeup primers intended for combination or mildly acne-prone skin types can select myristyl acetate to deliver C14 ester emolliency while minimizing comedogenic liability. The lower rating compared to isopropyl myristate supports formulation claims targeting consumers concerned with non-comedogenic or acne-safe product attributes, provided the overall formulation is balanced with other low-comedogenicity ingredients [2].

Integrated Pest Management Research Using Species-Specific Pheromone Mating Disruption

Myristyl acetate functions as a female-produced sex pheromone in Ctenopseustis obliquana (brownheaded leafroller moth) and as a male-transferred anti-aphrodisiac in Lygus hesperus (western tarnished plant bug) [3]. Direct comparative studies demonstrate that myristyl acetate alone achieves anti-aphrodisiac efficacy equivalent to whole accessory gland homogenate in suppressing male courtship behavior, confirming its role as the primary bioactive signal [3]. Researchers and agricultural biotechnology firms developing species-specific pheromone lures, mating disruption dispensers, or behavioral assay protocols for these economically significant pest species must procure high-purity myristyl acetate to ensure experimental reproducibility and field efficacy. Substitution with other alkyl acetates (e.g., cetyl acetate, stearyl acetate) is ineffective, as olfactory receptor neurons in target pest species exhibit specific tuning to the C14 acetate structure and do not respond to C16 or C18 acetate analogs [3].

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